Methyl 4-amino-3-(oxolan-3-yloxy)benzoate
CAS No.: 917909-45-6
Cat. No.: VC2688610
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917909-45-6 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | methyl 4-amino-3-(oxolan-3-yloxy)benzoate |
| Standard InChI | InChI=1S/C12H15NO4/c1-15-12(14)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3 |
| Standard InChI Key | WVSKHFLOQRZEFQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2 |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2 |
Introduction
Methyl 4-amino-3-(oxolan-3-yloxy)benzoate is a complex organic compound characterized by its unique structural features, including an amino group and an oxolane (tetrahydrofuran) moiety attached to a benzoate structure. The molecular formula of this compound is C12H15NO4, indicating a combination of aromatic and aliphatic functionalities . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and chemical reactivity.
Synthesis and Preparation
The synthesis of methyl 4-amino-3-(oxolan-3-yloxy)benzoate typically involves multiple steps, which may include:
-
Starting Material Preparation: Synthesis of the benzoic acid derivative.
-
Esterification: Conversion of the carboxylic acid group to a methyl ester.
-
Introduction of the Oxolane Moiety: Attachment of the tetrahydrofuran ring to the aromatic structure.
These steps require careful control of reaction conditions and reagents to achieve high yields and purity.
Biological Activity and Applications
The biological activity of methyl 4-amino-3-(oxolan-3-yloxy)benzoate is attributed to its structural features, which enable interactions with biological targets. Potential applications include:
-
Pharmaceuticals: As a building block for drug development due to its ability to interact with enzymes and receptors.
-
Agrochemicals: Possible use in pest control or plant growth regulation.
| Field | Potential Application |
|---|---|
| Pharmaceuticals | Drug Development |
| Agrochemicals | Pest Control or Plant Growth Regulation |
Comparison with Similar Compounds
Methyl 4-amino-3-(oxolan-3-yloxy)benzoate can be compared with other compounds that share similar structural features but differ in functionality:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-3-methylbenzoate | Contains a methyl group on the aromatic ring | Known for antimicrobial properties |
| Methyl 4-nitrobenzoate | Contains a nitro group | Used in organic synthesis as an intermediate |
| Methyl 3-amino-4-methylbenzoate | Similar structure | Exhibits anti-inflammatory activity |
The unique combination of an oxolane ring and an amino group in methyl 4-amino-3-(oxolan-3-yloxy)benzoate enhances its solubility and biological activity compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume